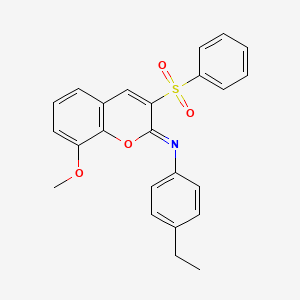

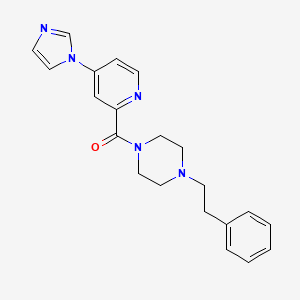

(Z)-4-ethyl-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of fused tetracyclic quinoline derivatives, which are structurally similar, has been reported to involve one-pot domino reactions, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), and several other methods . Another study reported the environmentally friendly Nafion-catalyzed synthesis of substituted 2-ethyl-3-methylquinolines from aniline and propionaldehyde under microwave irradiation .科学的研究の応用

Synthesis and Antimicrobial Activity

A study by Banoji et al. (2022) presents a facile one-pot synthetic method for a new class of pyrazol-4-yl- and 2H-chromene-based substituted anilines. This synthesis approach leverages ethyl 2-cyanoacetate, pyrazole aldehydes, and various nitrostyrenes, yielding products with significant antibacterial and antifungal activity. This research demonstrates the potential for developing new antimicrobial agents using the core structure similar to (Z)-4-ethyl-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline (Banoji et al., 2022).

Corrosion Inhibition

Research by Daoud et al. (2014) investigates the corrosion inhibition properties of a synthesized Schiff base on mild steel in acidic solutions. The findings indicate that such compounds can serve as efficient corrosion inhibitors, with their effectiveness increasing alongside the inhibitor concentration. This highlights the broader utility of chromene-based compounds in protecting metals against corrosion (Daoud et al., 2014).

Catalytic Applications

A novel application is found in the work of Safaei‐Ghomi et al. (2017), where a sulfone-supported catalyst facilitates the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates. This study showcases the potential of chromene-based compounds in catalysis, particularly in promoting environmentally benign and efficient synthetic routes (Safaei‐Ghomi et al., 2017).

Environmental Applications

The degradation of pollutants using advanced oxidation processes is detailed by Hussain et al. (2014), who explored the activation of persulfate by zero-valent iron for the degradation of aniline in water. This research indicates the potential environmental applications of similar compounds in the remediation of contaminated water sources (Hussain et al., 2014).

Fluorescent Probes for Biological Imaging

A study on the development of pyrazolyl-based anilines with electron-donating methoxy groups revealed their potential as fluorescence probes for biological imaging. This application is particularly relevant for (Z)-4-ethyl-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline analogs, suggesting their utility in visualizing biological processes through fluorescence imaging (Banoji et al., 2022).

将来の方向性

The future directions for research on “(Z)-4-ethyl-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline” and similar compounds could involve the development of new synthetic methods, exploration of their biological activities, and their potential applications in various fields. For instance, advancements in the synthesis of fused tetracyclic quinoline derivatives have been reported, indicating ongoing interest in this area of research .

特性

IUPAC Name |

3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxychromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4S/c1-3-17-12-14-19(15-13-17)25-24-22(30(26,27)20-9-5-4-6-10-20)16-18-8-7-11-21(28-2)23(18)29-24/h4-16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTLGWDOGWFIQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-ethyl-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2763683.png)

![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2763684.png)

![Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate](/img/structure/B2763685.png)

![N~4~-(4-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2763696.png)

![9-isopropyl-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2763697.png)

![9-(4-ethoxyphenyl)-3-hexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![[2-(2,3-Dimethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2763701.png)

![6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2763706.png)